molecular formula C20H15Cl2N3OS B3591086 2,4-dichloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide

2,4-dichloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B3591086
M. Wt: 416.3 g/mol
InChI Key: UWIYKNXHVWFFRA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with a molecular formula of C19H14Cl2N2O This compound is known for its unique chemical structure, which includes a benzamide core substituted with dichloro groups and a pyridinylmethyl phenylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dichloro substitution is introduced through chlorination reactions, while the pyridinylmethyl phenylcarbamothioyl moiety is attached via nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2,4-dichloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide
  • 2,4-dichloro-N-(3-methyl-2-pyridinyl)benzamide
  • 2,4-dichloro-N-(2-pyridinyl)benzamide
  • 2,4-dichloro-N-(2-pyrimidinyl)benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dichloro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3OS/c21-15-3-6-17(18(22)12-15)19(26)25-20(27)24-16-4-1-13(2-5-16)11-14-7-9-23-10-8-14/h1-10,12H,11H2,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIYKNXHVWFFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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